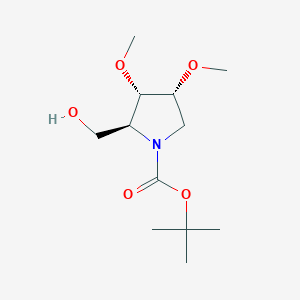![molecular formula C24H30N4O2 B2936587 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-phenylethanediamide CAS No. 922012-90-6](/img/structure/B2936587.png)
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-phenylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,2,3,4-tetrahydroquinoline, which is a type of isoquinoline . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroquinoline has a molecular formula of C10H13N . The specific compound you mentioned would have additional groups attached to this base structure.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, 1,2,3,4-tetrahydroquinoline has a molecular weight of 147.2169 .Applications De Recherche Scientifique
Synthesis of Analogous Compounds : The compound is structurally related to a variety of synthesized compounds with potential biological activities. For example, derivatives of 1,2,3,4-tetrahydroquinoline have been synthesized for their antiaggregating properties and other biological activities (Ranise et al., 1991).
Potential Anticancer Applications : Structurally similar iridium(III) complexes containing 2-phenylpyridine and 1-phenylisoquinoline units have shown promising results as potent anticancer agents, highlighting the potential for compounds with similar structures in cancer treatment (Carrasco et al., 2020).
Chemical Synthesis and Luminescence Sensitization : Compounds structurally related to the specified compound have been used in chemical synthesis and luminescence sensitization. For example, polydentate ligands incorporating 8-hydroxyquinolinate subunits have been synthesized for sensitizing the NIR luminescence of lanthanide ions (Comby et al., 2006).
Potential as Sigma Receptor Ligands : Similar compounds have been evaluated for their affinity to sigma receptors, which could have implications in neurological and pharmacological research (de Costa et al., 1992).
Neurochemical Research : Compounds like 1,2,3,4-tetrahydroisoquinoline have been identified in human brains and are being studied for their potential role in neurodegenerative diseases such as Parkinson's disease (Niwa et al., 1987).
Mécanisme D'action
Orientations Futures
Tetrahydroquinoline derivatives have garnered a lot of attention in the scientific community due to their diverse biological activities, leading to the development of novel THIQ analogs with potent biological activity . The future research directions would likely involve further exploration of these biological activities and the development of new synthetic strategies.
Propriétés
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-27-13-7-8-18-16-19(11-12-21(18)27)22(28-14-5-6-15-28)17-25-23(29)24(30)26-20-9-3-2-4-10-20/h2-4,9-12,16,22H,5-8,13-15,17H2,1H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUJBGJPXAEVKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

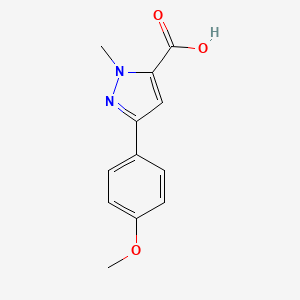
![N-(4-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2936506.png)



![Ethyl {[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate](/img/structure/B2936514.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2936516.png)

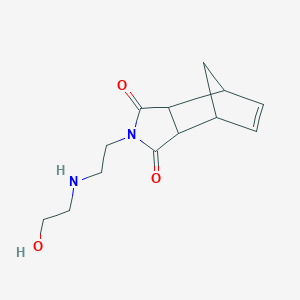
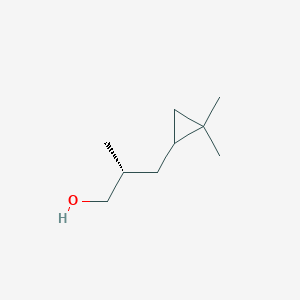
![tert-Butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate](/img/structure/B2936523.png)
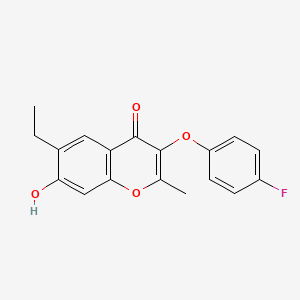
![N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide](/img/structure/B2936526.png)
